Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

1-(2,6-Difluoropyridin-3-yl)ethanone structure
920036-27-7 structure
Produktname:1-(2,6-Difluoropyridin-3-yl)ethanone
CAS-Nr.:920036-27-7
MF:C7H5F2NO
MW:157.117508649826
CID:69513
PubChem ID:25132244

1-(2,6-Difluoropyridin-3-yl)ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(2,6-Difluoropyridin-3-yl)ethanone
    • 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
    • Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
    • 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
    • 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
    • 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
    • 1-(2,6-Difluoro-3-pyridyl)ethanone
    • SCHEMBL3160278
    • MFCD11520715
    • 920036-27-7
    • Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
    • DTXSID60648801
    • AS-49944
    • O10255
    • SB53874
    • CS-0186217
    • Z1198330235
    • KVBDQWJQRISCAV-UHFFFAOYSA-N
    • SY117256
    • AKOS006325164
    • 1-(2,6-difluoropyridin-3-yl)ethan-1-one
    • EN300-4299873
    • MDL: MFCD11520715
    • Inchi: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
    • InChI-Schlüssel: KVBDQWJQRISCAV-UHFFFAOYSA-N
    • Lächelt: O=C(C)C1C(F)=NC(F)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 157.03400
  • Monoisotopenmasse: 157.03392011g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 163
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 30Ų

Experimentelle Eigenschaften

  • Dichte: 1.281
  • Siedepunkt: 251℃
  • Flammpunkt: 105℃
  • PSA: 29.96000
  • LogP: 1.56240

1-(2,6-Difluoropyridin-3-yl)ethanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE795-1g
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95+%
1g
906.0CNY 2021-07-15
Chemenu
CM130158-1g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
1g
$114 2024-07-20
Chemenu
CM130158-1g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
1g
$374 2021-08-05
Enamine
EN300-4299873-0.5g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
0.5g
$713.0 2023-05-25
Aaron
AR0063E0-100mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95%
100mg
$5.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1256887-100mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 98%
100mg
¥46.00 2024-04-25
A2B Chem LLC
AC83228-2.5g
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95%
2.5g
$68.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1256887-250mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 98%
250mg
¥85.00 2024-04-25
Aaron
AR0063E0-250mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95%
250mg
$10.00 2025-02-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE795-50mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95+%
50mg
112.0CNY 2021-07-15

1-(2,6-Difluoropyridin-3-yl)ethanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ;  16 h, rt
Referenz
Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Preparation of oxadiazole compounds useful in the treatment of neurological disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ;  -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -15 - -5 °C
Referenz
An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation
Zhong, Yong-Li; Lindale, Matthew G.; Yasuda, Nobuyoshi, Tetrahedron Letters, 2009, 50(20), 2293-2297

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
Referenz
Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses
Tucker, Thomas J.; Sisko, John T.; Tynebor, Robert M.; Williams, Theresa M.; Felock, Peter J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Referenz
Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  cooled
Referenz
Preparation of morpholine type cinnamides as amyloid-β production inhibitors
, United States, , ,

1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials

1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.